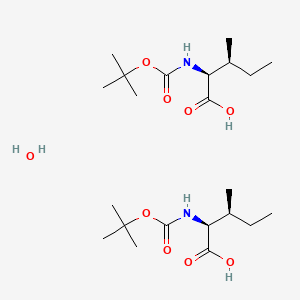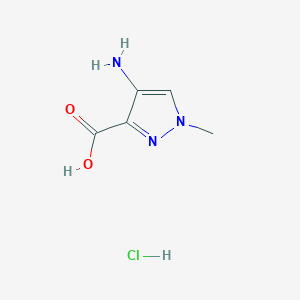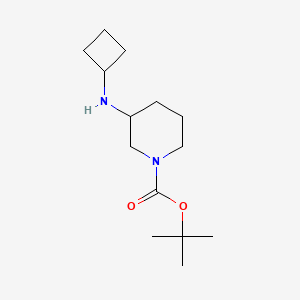![molecular formula C11H24Cl2N2 B1371732 2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride CAS No. 69484-99-7](/img/structure/B1371732.png)
2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
Vue d'ensemble
Description
“2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride” is a chemical compound with the CAS Number: 69484-99-7 . It has a molecular weight of 255.23 and its IUPAC name is 2-[2-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride” is 1S/C11H22N2.2ClH/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13;;/h11-12H,1-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 255.23 . The storage temperature is room temperature .Applications De Recherche Scientifique
Molecular Structure and Crystallography
- The compound forms a part of complex molecular structures often used in crystallography studies. It's noted for its absence of strong hydrogen bonds despite containing a good hydrogen-bond donor group (Bhatt & Desiraju, 2006).
- Additionally, the molecule has been used to study the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, showing that it can form an extended network of these bonds (Kuleshova & Khrustalev, 2000).
Chemical Synthesis and Pharmaceutical Intermediates
- It serves as an important intermediate in the synthesis of small molecule anticancer drugs, providing a pathway to synthesize key compounds through acylation and nucleophilic substitution (Wang et al., 2017).
- The compound's derivatives are being explored for their potential as anticancer agents, with certain synthesized derivatives showing promising activity in preliminary studies (Rehman et al., 2018).
Material Science and Photophysical Properties
- The compound has been utilized in the design of synthetic bacteriochlorins, contributing to the development of new materials with tailored spectral properties for potential applications in fields such as photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).
- It's also used in the synthesis of new compounds with notable crystal structures and fluorescence properties, indicating its utility in the development of materials with unique optical characteristics (Raghavaiah et al., 2016).
Propriétés
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEDYMSHURQBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)





![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one](/img/structure/B1371670.png)
